N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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Overview
Description
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .
Preparation Methods
The synthesis of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide typically involves multiple steps, including the sulfonation of aromatic compounds and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert sulfonamides to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Properties
Molecular Formula |
C26H29N3O5S2 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-(N-(4-methylphenyl)sulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H29N3O5S2/c1-21-10-14-25(15-11-21)36(33,34)29(23-8-4-2-5-9-23)20-26(30)27-22-12-16-24(17-13-22)35(31,32)28-18-6-3-7-19-28/h2,4-5,8-17H,3,6-7,18-20H2,1H3,(H,27,30) |
InChI Key |
IKXGJYRQQPOJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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